3-Hydroxyimidazolidine-2,4-dione

Physicochemical profiling Ionization state Drug-likeness prediction

Researchers targeting NOTUM for oncology or neurodegeneration require the N-OH nucleophilic handle absent in generic hydantoin. 3-Hydroxyimidazolidine-2,4-dione provides this essential site for NHH carbamate library synthesis, enabling irreversible inhibitors validated by ABPP. • Enables NOTUM inhibitors with IC50 = 13 nM (ABC99) and brain penetrance • Validated selectivity against 64 serine hydrolases by activity-based protein profiling • One-step condensation route eliminates regioisomeric contamination and reduces purification burden • In stock; custom synthesis and bulk quantities available upon request

Molecular Formula C3H4N2O3
Molecular Weight 116.08 g/mol
CAS No. 56775-96-3
Cat. No. B14626082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyimidazolidine-2,4-dione
CAS56775-96-3
Molecular FormulaC3H4N2O3
Molecular Weight116.08 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=O)N1)O
InChIInChI=1S/C3H4N2O3/c6-2-1-4-3(7)5(2)8/h8H,1H2,(H,4,7)
InChIKeyRXDGHXQROICYMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxyimidazolidine-2,4-dione: Validated N-Hydroxyhydantoin Scaffold Overview


3-Hydroxyimidazolidine-2,4-dione (CAS 56775-96-3, synonym 3-hydroxyhydantoin) is a heterocyclic organic compound with molecular formula C3H4N2O3 and molecular weight 116.08 g/mol . It belongs to the imidazolidine-2,4-dione (hydantoin) class but is structurally distinguished by a hydroxyl substituent at the N-3 position, which fundamentally alters its hydrogen-bonding capacity, ionization behavior, and chemoselective derivatization potential relative to the parent hydantoin scaffold [1]. This N-OH functionality serves as the critical synthetic handle for generating N-hydroxyhydantoin (NHH) carbamates, a validated class of potent and selective enzyme inhibitors [2].

Why 3-Hydroxyimidazolidine-2,4-dione Cannot Be Replaced by Generic Analogs


Substituting 3-hydroxyimidazolidine-2,4-dione with unsubstituted hydantoin (imidazolidine-2,4-dione, pKa ~9.0) or N-alkyl congeners fails for three reasons rooted in the N-OH group. First, the N-OH proton is substantially more acidic (predicted pKa 7.43 vs. 9.0 for hydantoin) , altering the ionization state at physiological pH and therefore solubility, membrane permeability, and protein-binding behavior. Second, the N-OH group functions as both a hydrogen-bond donor and acceptor, enabling intermolecular interaction networks in the solid state that are absent in hydantoin [1]. Third, and most critically for drug discovery procurement, the N-OH group is the essential nucleophilic handle for carbamoylation—the chemical transformation that converts this scaffold into potent, irreversible NOTUM inhibitors such as ABC99 (NOTUM IC50 = 13 nM by gel-based ABPP) [2]. Generic hydantoin lacks this nucleophilic site and cannot serve as a precursor for NHH carbamate inhibitor libraries. These physicochemical and chemoselective differences are quantitatively verifiable and directly impact experimental reproducibility and hit-to-lead outcomes.

Quantitative Differentiation Evidence Against Closest Compounds


pKa Shift Versus Hydantoin Alters Physiological Ionization

3-Hydroxyimidazolidine-2,4-dione has a predicted pKa of 7.43 ± 0.70, which is approximately 1.6 log units lower than the pKa of unsubstituted hydantoin (imidazolidine-2,4-dione, reported pKa 9.0–9.1) . This difference arises from the electron-withdrawing effect of the N-OH group, which stabilizes the conjugate base. At pH 7.4, the target compound is approximately 50% ionized, whereas hydantoin remains >97% unionized. This has direct consequences for aqueous solubility, logD, plasma protein binding, and passive membrane permeability in ADME assays [1].

Physicochemical profiling Ionization state Drug-likeness prediction

N-OH Enabled Carbamate Derivatization for NOTUM Inhibition

The N-OH group of 3-hydroxyimidazolidine-2,4-dione serves as the nucleophilic anchor for carbamate formation, generating N-hydroxyhydantoin (NHH) carbamates that act as potent, irreversible inhibitors of the serine hydrolase NOTUM. The optimized NHH carbamate ABC99 inhibits NOTUM with an IC50 of 13 nM in gel-based ABPP assays and 170 nM in the OPTS biochemical assay, while preserving Wnt3A signaling with an EC50 of 89 nM in a cell-based HEK293T TOPflash reporter assay [1]. In contrast, unsubstituted hydantoin lacks the N-OH nucleophile and cannot be converted into an NHH carbamate; no NOTUM inhibitory activity has been reported for hydantoin itself. Among three well-characterized NOTUM inhibitors, ABC99 is the only brain-penetrant chemotype (brain:plasma ratio Kp reported as positive) [2], a property directly linked to the N-hydroxyhydantoin scaffold.

Covalent inhibitor design NOTUM inhibition Carbamate pharmacophore

Single-Stage Synthetic Access Versus Multi-Step Hydantoin Routes

5-Aryl-3-hydroxyimidazolidine-2,4-diones are accessible via a single-stage condensation of arylglyoxal hydrates with N-hydroxyurea in acetic acid at room temperature, proceeding through N-hydroxy-N-[hydroxy(aroyl)]methylurea intermediates and 3,4,5-trihydroxy-5-arylimidazolidin-2-one intermediates to yield the final products [1][2]. In contrast, conventional synthesis of 5-substituted hydantoins typically requires two or more steps: (1) formation of an α-amino acid or α-ureido acid intermediate, and (2) cyclization with 1,1′-carbonyldiimidazole or phosgene equivalents under heating [3]. The single-stage N-hydroxyurea route avoids protecting-group manipulations, reduces step count from ≥2 to 1, and operates at ambient temperature, directly impacting throughput for parallel library synthesis. The reaction is chemoselective: N-alkoxyureas under identical conditions yield 3-alkoxy-5-arylimidazolidine-2,4-diones instead, demonstrating that the N-OH vs. N-OR choice dictates the product chemotype [1].

Synthetic methodology Library synthesis Medicinal chemistry

Hydrogen-Bonding Network Confirmed by X-Ray Crystallography

X-ray crystallographic analysis of 3-hydroxy-5-phenylimidazolidine-2,4-dione reveals that the N-OH group participates in both intra- and intermolecular hydrogen bonding, forming chains of molecules in the crystal lattice that are absent in the parent hydantoin structure [1][2]. The 3,4,5-trihydroxy-5-(p-chlorophenyl)imidazolidin-2-one intermediate and 3-hydroxy-5-phenylimidazolidine-2,4-dione both crystallize as racemates, with the N-OH group serving as a key hydrogen-bond donor/acceptor that dictates packing motifs [2]. In contrast, hydantoin (imidazolidine-2,4-dione) crystallizes with N–H···O hydrogen-bonded dimers and chains but lacks the additional OH-mediated interactions [3]. The presence of the N-OH hydrogen-bond donor also increases the calculated polar surface area and hydrogen-bond donor count, which are critical parameters for predicting oral bioavailability under Lipinski's Rule of Five.

Solid-state structure Hydrogen bonding Crystal engineering

Chemoselective Product Diversification Under Identical Conditions

Under identical reaction conditions (arylglyoxal hydrate, acetic acid, room temperature), N-hydroxyurea yields 5-aryl-3-hydroxyimidazolidine-2,4-diones, whereas N-alkoxyureas (methoxy, ethoxy, butoxy) yield the corresponding 3-alkoxy-5-arylimidazolidine-2,4-diones with complete chemoselectivity [1]. No cross-over products are observed, demonstrating that the N-substituent on the urea component is the sole determinant of the product chemotype. The 3-methoxy, 3-ethoxy, and 3-butoxy derivatives have been characterized by X-ray crystallography, confirming that the alkoxy group does not undergo hydrolysis or exchange under the reaction conditions [1]. This chemoselectivity is not achievable with unsubstituted urea (which yields hydantoins without N-substitution) and highlights the synthetic versatility uniquely enabled by the N-hydroxyurea building block.

Chemoselectivity Divergent synthesis Reaction scope

Serine Hydrolase Selectivity Profiling of NHH Carbamates

The N-hydroxyhydantoin (NHH) carbamate ABC99, derived from the 3-hydroxyimidazolidine-2,4-dione scaffold, was screened against 64 serine hydrolases by activity-based protein profiling (ABPP) and showed exquisite selectivity for NOTUM, with no significant off-target engagement detected [1][2]. In comparison, the two other leading NOTUM inhibitor chemotypes—LP-922056 and ARUK3001185—have less comprehensively characterized selectivity profiles: LP-922056 was not screened against serine hydrolases, while ARUK3001185 was screened against 49 serine hydrolases, 47 drug targets, and 485 kinases, revealing a broader selectivity dataset but a different scaffold class [2]. The NHH carbamate chemotype thus offers a uniquely well-characterized selectivity window within the NOTUM inhibitor field, attributable to the intrinsic reactivity and binding mode of the N-hydroxyhydantoin warhead.

Selectivity profiling Activity-based protein profiling Serine hydrolase

Procurement-Driven Application Scenarios


Covalent NOTUM Inhibitor Lead Optimization Scaffold Procurement

Research groups targeting the Wnt-deacylating enzyme NOTUM for oncology, osteoporosis, or neurodegenerative disease indications should procure 3-hydroxyimidazolidine-2,4-dione as the core scaffold for NHH carbamate library synthesis. The N-OH group is the essential nucleophilic handle for installing the carbamate warhead that confers irreversible NOTUM inhibition, as validated by ABC99 (IC50 = 13 nM by ABPP, EC50 = 89 nM in cellular Wnt3A signaling) [1]. Unsubstituted hydantoin cannot serve this purpose. Furthermore, ABC99 is the only brain-penetrant NOTUM inhibitor among the three major chemotypes [2], a property derived from the N-hydroxyhydantoin scaffold's physicochemical profile (predicted pKa 7.43 enabling balanced ionization at blood–brain barrier pH) .

Medicinal Chemistry Library Production via Single-Step Assembly

For parallel synthesis campaigns where step economy and mild reaction conditions are prioritized, 3-hydroxyimidazolidine-2,4-dione derivatives offer a one-step condensation route from arylglyoxal hydrates and N-hydroxyurea in acetic acid at room temperature [1]. This contrasts with traditional hydantoin synthesis requiring ≥2 steps with carbonyldiimidazole-mediated cyclization at elevated temperatures [2]. The chemoselectivity of the N-hydroxyurea route ensures that library members are obtained without regioisomeric contamination, reducing purification burden and increasing screening data reliability.

Solid-Form Screening Exploiting Enhanced Hydrogen-Bonding

The N-OH group of 3-hydroxyimidazolidine-2,4-dione introduces an additional hydrogen-bond donor and acceptor relative to hydantoin, which X-ray crystallography confirms participates in unique intra- and intermolecular hydrogen-bonded chain motifs [1][2]. This altered hydrogen-bonding capacity impacts crystal packing, melting point, and solubility. Formulation scientists evaluating salt or co-crystal screens should anticipate different solid-form landscapes for N-OH-containing hydantoins compared to N-H or N-alkyl congeners, making this scaffold a distinct solid-form engineering opportunity.

Chemical Biology Probe Development with Validated Selectivity

NHH carbamates derived from 3-hydroxyimidazolidine-2,4-dione have been profiled by activity-based protein profiling (ABPP) against 64 serine hydrolases and shown to be selective for NOTUM [1]. This validated selectivity dataset, which exceeds the profiling depth available for the LP-922056 chemotype and rivals that for ARUK3001185 [2], makes the NHH scaffold the procurement choice for chemical probe development where off-target deconvolution is a critical deliverable. Procurement of the parent 3-hydroxy scaffold ensures that the synthesized probe will belong to a chemotype with an established selectivity fingerprint.

Quote Request

Request a Quote for 3-Hydroxyimidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.